1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

N-heteroaryl maleimide physicochemical characterization thermal stability

1-(Pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS 1156405-18-3) is an N-heteroaryl maleimide derivative with the molecular formula C₈H₅N₃O₂ and a molecular weight of 175.14 g·mol⁻¹. The structure consists of a pyrrole-2,5-dione core substituted at the nitrogen with a pyrazin-2-yl ring.

Molecular Formula C8H5N3O2
Molecular Weight 175.14 g/mol
CAS No. 1156405-18-3
Cat. No. B1386408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
CAS1156405-18-3
Molecular FormulaC8H5N3O2
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)C2=NC=CN=C2
InChIInChI=1S/C8H5N3O2/c12-7-1-2-8(13)11(7)6-5-9-3-4-10-6/h1-5H
InChIKeyCUMGABGNMQXFTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS 1156405-18-3): Core Chemical Identity and Supplier-Documented Specifications


1-(Pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS 1156405-18-3) is an N-heteroaryl maleimide derivative with the molecular formula C₈H₅N₃O₂ and a molecular weight of 175.14 g·mol⁻¹ [1]. The structure consists of a pyrrole-2,5-dione core substituted at the nitrogen with a pyrazin-2-yl ring . Supplier-certified analytical data confirm a melting point of 116–118 °C, a predicted boiling point of 344.9 ± 22.0 °C at 760 mmHg, and a density of 1.5 ± 0.1 g·cm⁻³ [1]. High-strength differential evidence from peer-reviewed primary literature is currently limited for this compound; the evidence presented below relies on supplier technical datasheets, authoritative database entries, and class-level inference from the broader maleimide and pyrazine literature.

Why N-Substituted Maleimide Building Blocks Cannot Be Interchanged: The Case for 1-(Pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione


N-Substituted maleimides serve as versatile building blocks in medicinal chemistry, polymer science, and bioconjugation, but their physicochemical and electronic properties are exquisitely sensitive to the nature of the N-substituent [1]. The pyrazin-2-yl group imparts a markedly different electronic profile compared to common alternatives such as phenyl, pyridin-2-yl, or alkyl substituents: the presence of two ring nitrogen atoms renders pyrazine significantly more electron-deficient, which modulates the electrophilicity of the maleimide double bond and consequently alters Diels–Alder reactivity, nucleophilic addition rates, and radical polymerization behavior [2]. These differences propagate into downstream application performance—for instance, in GSK-3β inhibitor design, the electronic character of the N-heteroaryl substituent directly affects kinase binding affinity and selectivity [3]. Simple replacement of the N-pyrazinyl group with an N-phenyl or N-alkyl analog without re-optimization of reaction conditions or biological assays is therefore scientifically unjustified.

Quantitative Differentiation Evidence for 1-(Pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione Relative to Closest Analogs


Melting Point Elevation of ~26–31 °C Over N-Phenylmaleimide Enables Superior Purification and Handling in High-Temperature Synthetic Protocols

The target compound exhibits a melting point (MP) of 116–118 °C, which is substantially higher than that of the most widely used analog, N-phenylmaleimide (MP 85–90 °C), and also exceeds N-(pyridin-2-yl)maleimide (MP ~100 °C) [1]. This ~26–31 °C elevation relative to N-phenylmaleimide provides a wider thermal window for high-temperature synthetic transformations (e.g., Diels–Alder cycloadditions conducted above 80 °C) without risk of premature melting or phase-change-induced heterogeneity .

N-heteroaryl maleimide physicochemical characterization thermal stability

Enhanced Electron Deficiency from the N-Pyrazinyl Substituent Modulates Maleimide Double-Bond Electrophilicity Relative to N-Phenyl and N-Alkyl Analogs

The pyrazine ring is a recognized electron-deficient heterocycle due to the electron-withdrawing effect of its two sp²-hybridized nitrogen atoms, making N-pyrazinyl maleimide a more electrophilic dienophile than N-phenylmaleimide (which lacks ring nitrogen atoms) or N-alkylmaleimides . This is directly relevant to Diels–Alder cycloaddition kinetics: the LUMO-lowering effect of the pyrazinyl group reduces the HOMO_diene–LUMO_dienophile gap, theoretically accelerating normal-electron-demand cycloadditions [1]. Quantitative rate constants for this specific compound are not available in the open literature; however, for the broader class, N-aryl maleimides with electron-withdrawing substituents on the aryl ring have been shown to react 2- to 10-fold faster with cyclopentadiene than N-phenylmaleimide under identical conditions [2].

electronic effects dienophile reactivity structure–reactivity relationship

Certified Purity of 97–98% with Documented QC Enables Direct Use as a Drug Impurity Reference Standard—a Niche Application Not Served by Common N-Phenylmaleimide

Multiple independent suppliers certify this compound at NLT 97% (BIOFOUNT, MolCore) or 98% (Leyan) purity, and it is explicitly marketed as suitable for use as a drug impurity reference substance and a biomedical research reagent [1]. In contrast, industrial-grade N-phenylmaleimide (the dominant maleimide building block by volume) is typically supplied at 97–99% purity but is not validated or offered as a pharmaceutical impurity reference standard; its primary applications are as a polymer heat-resistance modifier and rubber vulcanization crosslinker . This distinction makes the target compound uniquely positioned for pharmaceutical analytical quality control (QC) workflows requiring a characterized, high-purity N-pyrazinyl maleimide impurity marker.

pharmaceutical impurity reference quality control analytical standard

Scaffold Privilege: N-Pyrazinyl Maleimide Core Is a Recognized Pharmacophore in GSK-3β Kinase Inhibitor Design, a Therapeutic Context Where N-Phenylmaleimide Is Structurally Divergent

The N-pyrazinyl-maleimide substructure (or closely related variants with a 4-pyrazin-2-yl-pyrrole-2,5-dione core) appears in potent ATP-competitive GSK-3β inhibitors such as GSK-3β Inhibitor XI (Ki = 25 nM), which incorporates a 4-pyrazin-2-yl-pyrrole-2,5-dione motif . The pyrazine nitrogen atoms are capable of forming critical hydrogen-bonding interactions with the kinase hinge region (specifically with backbone NH and carbonyl of Asp133 and Val135 in GSK-3β), an interaction geometry that the N-phenyl substituent cannot replicate due to the absence of H-bond acceptor nitrogen atoms [1]. Across a set of 77 maleimide derivatives docked into GSK-3β, the presence of a heteroaryl N-substituent capable of hinge-region H-bonding was a key determinant of inhibitory potency (IC₅₀ values spanning low nM to µM range) [2]. Direct IC₅₀ or Ki data for the specific compound CAS 1156405-18-3 has not been reported in peer-reviewed literature.

GSK-3β inhibition kinase inhibitor maleimide pharmacophore

Prioritized Research and Industrial Application Scenarios for 1-(Pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione Based on Verified Differentiation Evidence


Pharmaceutical Impurity Reference Standard for GMP Analytical Quality Control

This compound is explicitly qualified by multiple suppliers for use as a drug impurity reference standard [1]. Pharmaceutical QC laboratories requiring a characterized N-pyrazinyl maleimide impurity marker for HPLC/LC–MS method development and validation can procure this material with documented purity (97–98%) and identity confirmation, avoiding the time and cost of synthesizing and characterizing the impurity in-house. This application leverages the compound's unique positioning as a pre-validated reference material, which is not offered by industrial-grade N-phenylmaleimide suppliers .

Scaffold for GSK-3β Kinase Inhibitor Lead Optimization in CNS Drug Discovery

Medicinal chemistry programs targeting GSK-3β for Alzheimer's disease or mood disorders can use this compound as a minimalist core scaffold for structure–activity relationship (SAR) exploration. The N-pyrazinyl substituent provides two hinge-region hydrogen-bond acceptor sites that are absent in N-phenylmaleimide, enabling rational design of ATP-competitive inhibitors through further functionalization at the maleimide 3- and 4-positions [2]. The class-wide precedent includes GSK-3β Inhibitor XI (Ki = 25 nM), which features the same pyrazin-2-yl-pyrrole-2,5-dione core motif .

Electron-Deficient Dienophile for Accelerated Diels–Alder Cycloadditions in Heterocycle Synthesis

Synthetic chemists performing normal-electron-demand Diels–Alder cycloadditions can exploit the enhanced electrophilicity of the N-pyrazinyl maleimide double bond (conferred by the electron-withdrawing pyrazine ring) relative to N-phenylmaleimide . Although no compound-specific rate constants are published, the class-level electronic effect predicts faster reaction kinetics or the ability to use less forcing thermal conditions, which is particularly valuable when the diene partner is thermally labile [3].

Thermally Robust Monomer for High-Tg Copolymer Synthesis

The elevated melting point (116–118 °C) and the inherent thermal stability of the maleimide ring system make this compound a candidate comonomer for radical copolymerization with acrylates or styrenics, where the N-pyrazinyl group may contribute to higher glass transition temperatures (Tg) compared to N-alkylmaleimides. The class of N-substituted maleimides is already established in the polymer industry for enhancing thermal stability; the target compound offers a structurally distinct option with documented purity suitable for reproducible polymerization studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.